molecular formula C12H14O3 B8711307 5-Hydroxy-6-methoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one CAS No. 83923-91-5

5-Hydroxy-6-methoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one

Cat. No. B8711307
Key on ui cas rn: 83923-91-5
M. Wt: 206.24 g/mol
InChI Key: HTFMEKCSJRODCZ-UHFFFAOYSA-N
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Patent
US06416746B1

Procedure details

In a three necked reaction flask equipped with a reflux condenser, a mixture of 5 g of 2,3-dihydro-5,6-dimethoxy-3,3-dimethyl-1H-inden-1-one (see example 1) and 5.5 g of sodium cyanide in 44.5 ml of dimethyl formamide was stirred at 100° C. for 40 hours. Then, the mixture was pored on an aqueous NaH2PO4 solution and extracted 4 times with ethyl acetate, dried over Na2CO3, and concentrated. The raw product was chromatographed in methylene chloride containing 1% of methanol to yield 2.5 g of white crystals. m.p. 105-107° C. MS: 206(M+), 191(100%), 163, 131, 103.
Name
2,3-dihydro-5,6-dimethoxy-3,3-dimethyl-1H-inden-1-one
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
44.5 mL
Type
reactant
Reaction Step One
[Compound]
Name
NaH2PO4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OC(=O)C(C#N)=[C:6]1[C:14]2[C:9](=[CH:10][C:11]([O:17]C)=[C:12]([O:15][CH3:16])[CH:13]=2)[C:8]([CH3:20])([CH3:19])[CH2:7]1)C.[C-]#N.[Na+].CN(C)C=[O:30]>>[CH3:16][O:15][C:12]1[CH:13]=[C:14]2[C:9]([C:8]([CH3:20])([CH3:19])[CH2:7][C:6]2=[O:30])=[CH:10][C:11]=1[OH:17] |f:1.2|

Inputs

Step One
Name
2,3-dihydro-5,6-dimethoxy-3,3-dimethyl-1H-inden-1-one
Quantity
5 g
Type
reactant
Smiles
C(C)OC(C(=C1CC(C2=CC(=C(C=C12)OC)OC)(C)C)C#N)=O
Name
Quantity
5.5 g
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
44.5 mL
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
NaH2PO4
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
was stirred at 100° C. for 40 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a three necked reaction flask equipped with a reflux condenser
EXTRACTION
Type
EXTRACTION
Details
extracted 4 times with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2CO3
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The raw product was chromatographed in methylene chloride containing 1% of methanol

Outcomes

Product
Details
Reaction Time
40 h
Name
Type
product
Smiles
COC1=C(C=C2C(CC(C2=C1)=O)(C)C)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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